

2-Isobutyl-1H-benzimidazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isobutyl-1H-benzimidazole

Cat. No.: B1296948

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An In-depth Technical Guide on the Chemical Properties and Structure of **2-Isobutyl-1H-benzimidazole**

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-isobutyl-1H-benzimidazole**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-isobutyl-1H-benzimidazole** are summarized below, providing a baseline for its handling and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ N ₂	[1]
Molecular Weight	174.24 g/mol	[1][2]
CAS Number	5851-45-6	[1]
Appearance	Solid	
Melting Point	153 - 154 °C	[2]
Solubility	>26.1 µg/mL (at pH 7.4)	[2]

Structural Information

The structural identifiers for **2-isobutyl-1H-benzimidazole** are crucial for its unambiguous identification in chemical databases and literature.

Identifier	Value	Source(s)
IUPAC Name	2-isobutyl-1H-benzimidazole	
SMILES	<chem>CC(C)CC1=NC2=CC=CC=C2N1</chem>	
InChI	InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)	[1]
InChIKey	HITWHALOZBMLHY-UHFFFAOYSA-N	[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **2-isobutyl-1H-benzimidazole**.

Synthesis of 2-Isobutyl-1H-benzimidazole

The synthesis of **2-isobutyl-1H-benzimidazole** can be achieved via the condensation of o-phenylenediamine with isovaleric acid, a method adapted from the Phillips-Ladenburg benzimidazole synthesis.[\[3\]](#)

Materials:

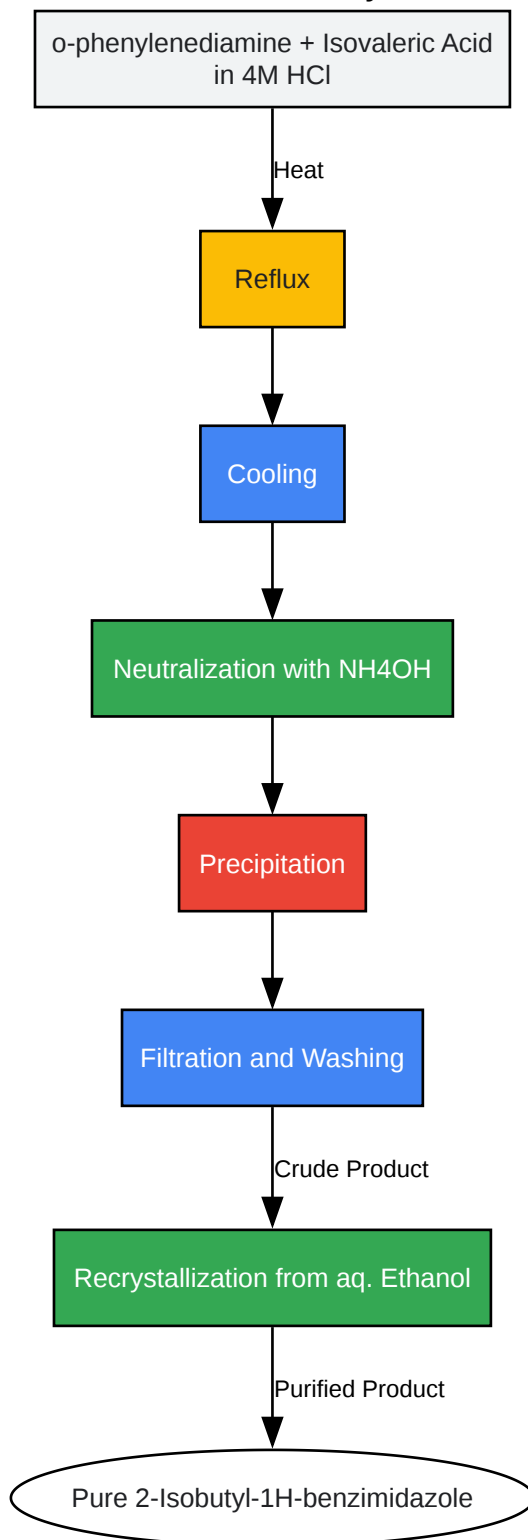
- o-phenylenediamine
- Isovaleric acid
- 4M Hydrochloric acid

- Ammonium hydroxide
- Ethanol
- Activated charcoal

Procedure:

- A mixture of o-phenylenediamine (1 equivalent) and isovaleric acid (1.2 equivalents) in 4M hydrochloric acid is heated under reflux for a specified duration, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solution is then neutralized with ammonium hydroxide to precipitate the crude product.
- The precipitate is collected by filtration, washed with cold water, and dried.
- The crude product is recrystallized from aqueous ethanol, with activated charcoal used for decolorization, to yield pure **2-isobutyl-1H-benzimidazole**.

Synthesis Workflow for 2-Isobutyl-1H-benzimidazole

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **2-isobutyl-1H-benzimidazole**.

Spectroscopic Characterization

The structural elucidation of the synthesized **2-isobutyl-1H-benzimidazole** is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

- **Sample Preparation:** A small amount of the purified product is dissolved in a deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- **Data Acquisition:** 1H and ^{13}C NMR spectra are recorded on a spectrometer.
- **Data Analysis:** Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). The multiplicity, integration, and coupling constants are analyzed to confirm the isobutyl group and the benzimidazole core structure.

Infrared (IR) Spectroscopy[4][6]

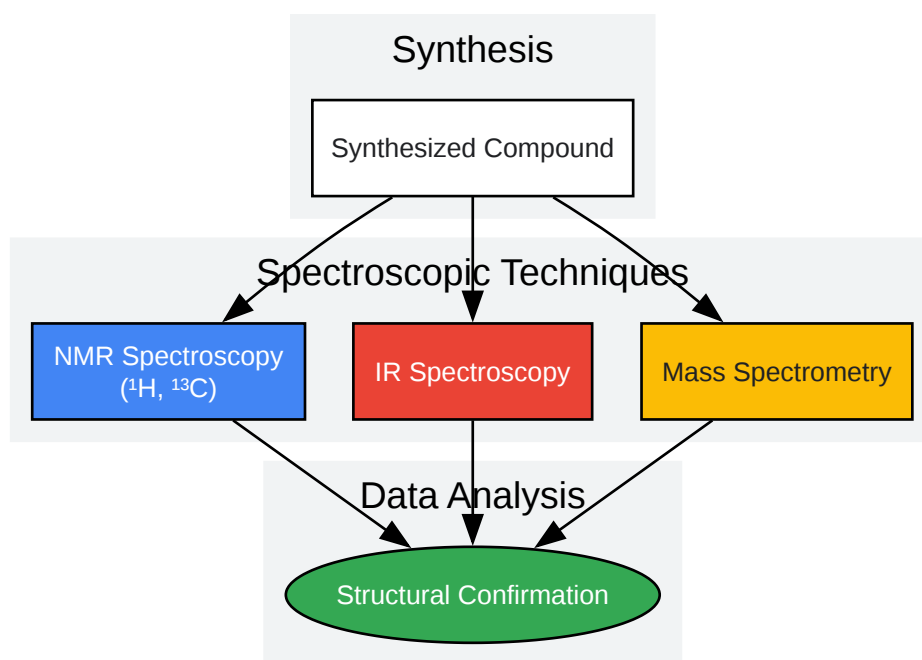
- **Sample Preparation:** For a solid sample, a KBr pellet is prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Analysis:** The spectrum is analyzed for characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), and C=N bonds to confirm the functional groups present in the molecule.

Mass Spectrometry (MS)[4][7][8]

- **Sample Introduction:** The sample is introduced into the mass spectrometer.
- **Ionization:** An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
- **Mass Analysis:** The resulting ions are analyzed by a mass analyzer.

- Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to further support the proposed structure.

Spectroscopic Analysis Workflow



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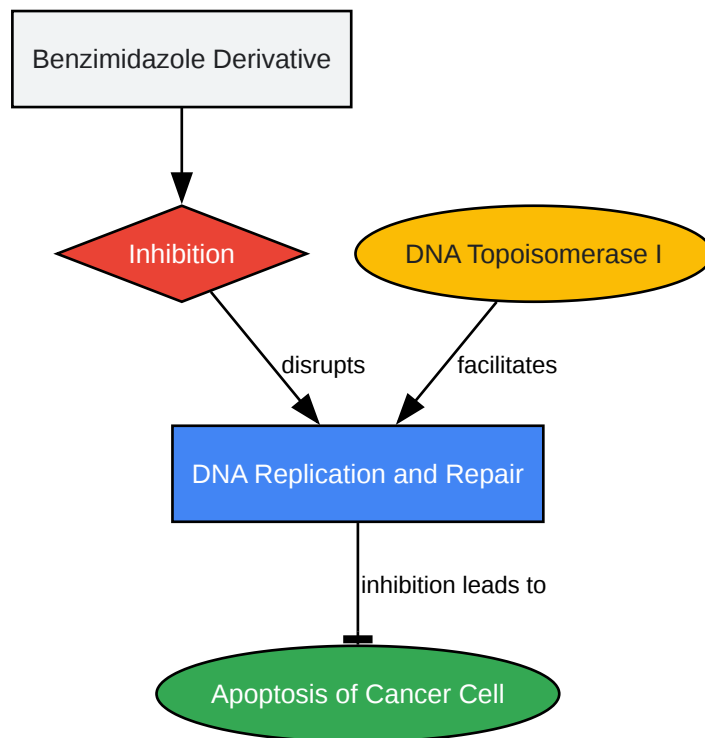
Caption: Workflow for the structural elucidation of a synthesized compound.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[9][10][11][12] The specific biological activities of **2-isobutyl-1H-benzimidazole** are an active area of research.

The anticancer activity of many benzimidazole derivatives has been attributed to their ability to interfere with various cellular processes.[10][13] One of the key mechanisms involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[13]

Proposed Anticancer Mechanism of Benzimidazole Derivatives



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Caption: Inhibition of DNA topoisomerase I by benzimidazole derivatives.

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- To cite this document: BenchChem. [2-Isobutyl-1H-benzimidazole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296948#2-isobutyl-1h-benzimidazole-chemical-properties-and-structure]

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